![molecular formula C9H23NO2Si B15200204 (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is an organic compound characterized by the presence of methoxyethyl, methoxymethyl, and trimethylsilylmethyl groups attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (trimethylsilyl)methylamine with methoxymethyl chloride and 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
-
Step 1: Formation of (trimethylsilyl)methylamine
Reagents: Trimethylsilyl chloride, methylamine
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon)
-
Step 2: Alkylation with methoxymethyl chloride
Reagents: Methoxymethyl chloride, base (e.g., sodium hydride or potassium tert-butoxide)
Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature
-
Step 3: Alkylation with 2-methoxyethyl chloride
Reagents: 2-Methoxyethyl chloride, base (e.g., sodium hydride or potassium tert-butoxide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a reagent for modifying biomolecules. Its ability to form stable bonds with biological macromolecules makes it useful in the development of bioconjugates and probes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its structural features could be leveraged to design novel drugs or drug delivery systems.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism by which (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved vary based on the application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2-Methoxyethyl)methylamine
- (Trimethylsilyl)methylamine
- Methoxymethylamine
Uniqueness
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is unique due to the presence of both methoxy and trimethylsilyl groups, which impart distinct chemical properties. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in various fields.
特性
分子式 |
C9H23NO2Si |
|---|---|
分子量 |
205.37 g/mol |
IUPAC名 |
2-methoxy-N-(methoxymethyl)-N-(trimethylsilylmethyl)ethanamine |
InChI |
InChI=1S/C9H23NO2Si/c1-11-7-6-10(8-12-2)9-13(3,4)5/h6-9H2,1-5H3 |
InChIキー |
IWWQROMVQSKLDE-UHFFFAOYSA-N |
正規SMILES |
COCCN(COC)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


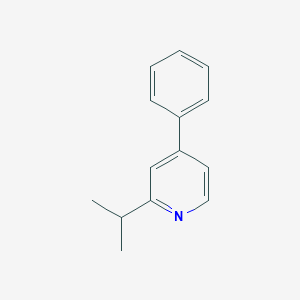
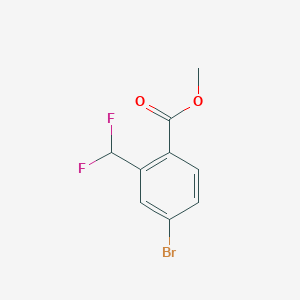
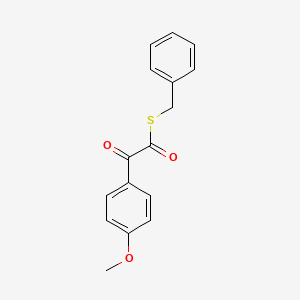
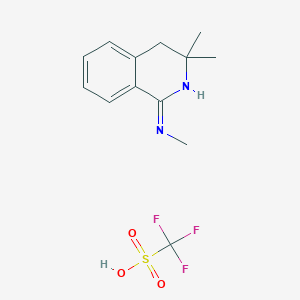
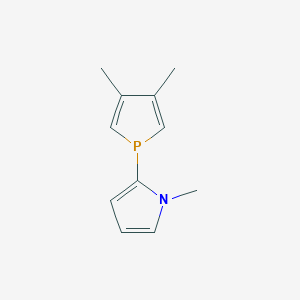
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
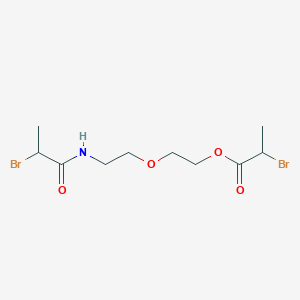
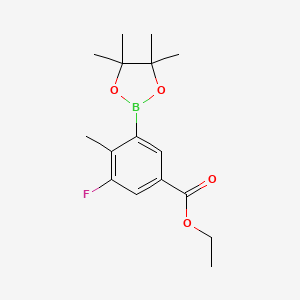
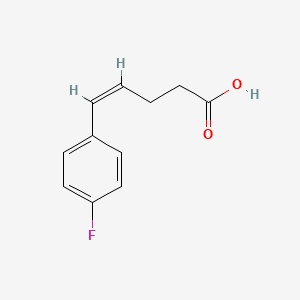
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
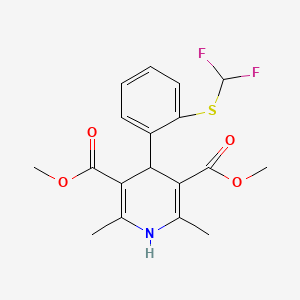
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
